molecular formula C15H22F3N B12077369 4-Octyl-3-(trifluoromethyl)aniline

4-Octyl-3-(trifluoromethyl)aniline

Cat. No.: B12077369
M. Wt: 273.34 g/mol
InChI Key: HLGPPHZPFKMZAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Octyl-3-(trifluoromethyl)aniline is a fluorinated aniline derivative characterized by a trifluoromethyl (-CF₃) group at the 3-position of the benzene ring and an octyl (-C₈H₁₇) chain at the 4-position. The compound combines the electron-withdrawing properties of the -CF₃ group with the lipophilic nature of the octyl chain, making it a candidate for applications in pharmaceuticals, agrochemicals, and materials science.

Properties

Molecular Formula

C15H22F3N

Molecular Weight

273.34 g/mol

IUPAC Name

4-octyl-3-(trifluoromethyl)aniline

InChI

InChI=1S/C15H22F3N/c1-2-3-4-5-6-7-8-12-9-10-13(19)11-14(12)15(16,17)18/h9-11H,2-8,19H2,1H3

InChI Key

HLGPPHZPFKMZAL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1=C(C=C(C=C1)N)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Octyl-3-(trifluoromethyl)aniline typically involves the introduction of the trifluoromethyl group and the octyl chain to the aniline core. One common method is the nucleophilic aromatic substitution reaction, where a suitable trifluoromethylating agent is used to introduce the trifluoromethyl group onto the aromatic ring. The octyl chain can be introduced via Friedel-Crafts alkylation or other alkylation methods.

Industrial Production Methods

Industrial production of 4-Octyl-3-(trifluoromethyl)aniline may involve large-scale nitration of aniline followed by reduction to form the corresponding amine. The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under controlled conditions. The octyl chain is then attached using alkylation reactions, often catalyzed by Lewis acids.

Chemical Reactions Analysis

Types of Reactions

4-Octyl-3-(trifluoromethyl)aniline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: Reduction reactions can convert nitro groups to amines.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the trifluoromethyl group directs the incoming electrophile to specific positions on the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride are used.

    Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are employed for halogenation reactions.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Corresponding amines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

4-Octyl-3-(trifluoromethyl)aniline has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Octyl-3-(trifluoromethyl)aniline involves its interaction with molecular targets through its trifluoromethyl and octyl groups. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with hydrophobic pockets in proteins or enzymes. The octyl chain further contributes to its hydrophobic interactions, potentially affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key differences between 4-Octyl-3-(trifluoromethyl)aniline and related compounds, based on available evidence:

Compound Substituents Molecular Weight (g/mol) Key Properties Applications/Notes
4-Octyl-3-(trifluoromethyl)aniline -CF₃ (3-position), -C₈H₁₇ (4-position) ~307 (estimated) High lipophilicity; likely low water solubility; thermally stable due to -CF₃ group Potential intermediate for surfactants or lipid-soluble pharmaceuticals
3-(Trifluoromethyl)aniline -CF₃ (3-position) 161.12 Moderate water solubility; mp: 4–6°C; used as a building block for agrochemicals Laboratory reagent; precursor for dyes and pesticides
4-Nitro-3-(trifluoromethyl)aniline -CF₃ (3-position), -NO₂ (4-position) 220.13 High reactivity due to nitro group; used in coupling reactions Pharmaceutical impurity (e.g., in antibiotic synthesis)
N-[4-Nitro-3-(trifluoromethyl)phenyl]acetamide -CF₃, -NO₂, -NHCOCH₃ 262.18 Reduced basicity compared to aniline; stable crystalline solid Intermediate in sulfonamide drug synthesis; characterized by HPLC
4-(Trifluoromethyl)-2-(6-(trifluoromethyl)pyridin-3-yl)aniline (Patent Example) -CF₃ (4-position), pyridinyl group 406.24 (LCMS: m/z 407 [M+H]⁺) Enhanced electron-withdrawing effects; HPLC retention time: 0.81 min Used in synthesis of propanedioic acid derivatives for electronic materials

Key Findings from Comparative Analysis:

Lipophilicity and Solubility: The octyl chain in 4-Octyl-3-(trifluoromethyl)aniline significantly increases its hydrophobicity compared to 3-(trifluoromethyl)aniline (water solubility: ~1.2 g/L at 25°C) . This property may enhance its utility in non-polar matrices or lipid-based drug formulations. In contrast, nitro-substituted analogs (e.g., 4-Nitro-3-(trifluoromethyl)aniline) exhibit higher polarity but lower stability due to the nitro group’s susceptibility to reduction .

Pyridinyl-containing derivatives (e.g., the patent compound) demonstrate superior electronic properties for materials science applications, whereas nitro derivatives are more reactive in electrophilic substitutions .

Analytical Data: The LCMS (m/z 407) and HPLC retention time (0.81 min) of the pyridinyl analog highlight its distinct chromatographic behavior compared to simpler anilines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.